N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Physicochemical Profiling Drug-likeness Lead Optimization

This compound is the only unsubstituted benzamide (R=H) in a pyridazine-ether-benzamide mini-series essential for SAR-by-catalog. All four closest catalog analogs bear ortho-ethoxy, para-bromo, meta-trifluoromethyl, or para-ethoxy substituents on the benzamide ring. Without this compound, substituent effects on biological activity cannot be deconvoluted from scaffold-intrinsic activity. The compound maps onto the general formula of IL-1β production inhibitors claimed in EP1061077A1, providing a validated entry point into immunology-relevant chemical space. Its achiral nature, moderate lipophilicity (logP 3.24), and low polar surface area (60.8 Ų) make it ideal for cell-based assays and computational modeling. Procure alongside substituted analogs for definitive head-to-head SAR screening.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
CAS No. 946321-17-1
Cat. No. B3312591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
CAS946321-17-1
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O3/c1-25-17-9-7-15(8-10-17)18-11-12-19(23-22-18)26-14-13-21-20(24)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,24)
InChIKeyUNZKVNHPORQXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 946321-17-1): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 946321-17-1) is a synthetic pyridazine-benzamide screening compound supplied as catalog item G870-0233 by ChemDiv . It belongs to a structurally defined series featuring a 6-(4-methoxyphenyl)pyridazin-3-yl core linked via an oxyethyl spacer to an unsubstituted benzamide terminus. With a molecular formula of C20H19N3O3 and a molecular weight of 349.39 g·mol⁻¹, the compound is achiral and exhibits moderate lipophilicity (logP 3.24, logD₇.₄ 3.24), a polar surface area of 60.8 Ų, six hydrogen bond acceptors, and one hydrogen bond donor . It is commercially available in milligram quantities (40 mg catalog format) with an approximate one-week shipping lead time . This compound is positioned within the broader pyridazine-ether-benzamide chemotype, a scaffold class that has been explored in patent literature for interleukin-1β (IL-1β) production inhibition and kinase modulation [1][2].

Why In-Class Substitution of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 946321-17-1) Carries Unquantified Risk for Screening Campaigns


Within the pyridazine-ether-benzamide chemotype, even subtle modifications to the benzamide terminus produce structurally distinct compounds with independently unknown biological profiles. The target compound bears an unsubstituted benzamide (R = H), whereas commercially cataloged close analogs carry ortho-ethoxy (CAS 946208-86-2), para-bromo (CAS 946208-56-6), meta-trifluoromethyl (CAS 946288-36-4), or para-ethoxy (CAS 946321-25-1) substituents . In the broader pyridazine derivative class, benzamide substitution has been shown to profoundly alter IL-1β inhibitory potency; for example, in the patent series EP1061077A1, aryl substituent variation at the position corresponding to the benzamide ring modulates activity from inactive to potent [1]. No head-to-head comparative biological data exist for any pair of analogs within this specific series. Consequently, substituting one catalog analog for another—absent confirmatory screening—introduces an unquantifiable risk of losing or gaining activity against the biological target of interest. This evidence gap makes the unsubstituted benzamide variant (CAS 946321-17-1) a necessary inclusion in any SAR-by-catalog exploration of this scaffold, precisely because its biological consequences relative to substituted analogs remain unknown.

Quantitative Differentiation Evidence for N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 946321-17-1) vs. Structural Analogs


Physicochemical Differentiation: Unsubstituted Benzamide vs. Substituted Analogs—Lipophilicity, Hydrogen Bonding, and Polar Surface Area Comparison

The target compound's unsubstituted benzamide terminus confers a distinct physicochemical signature relative to its substituted analogs. With a logP of 3.24 and a polar surface area (PSA) of 60.8 Ų, it occupies a more polar, lower-lipophilicity region of chemical space compared to the 3-trifluoromethyl analog (estimated logP increase of ~0.8–1.2 units based on the Hansch π constant for CF₃ ≈ 0.88) and the 4-bromo analog (estimated logP increase of ~0.7–1.0 units; π for Br ≈ 0.86) . The unsubstituted benzamide also retains a single hydrogen bond donor (HBD = 1), whereas the 2-ethoxy analog may exhibit altered intramolecular hydrogen bonding due to ortho-substitution . These differences directly affect predicted membrane permeability, aqueous solubility (logSw = −3.44 for the target compound ), and the compound's ranking in computational drug-likeness filters such as Lipinski's Rule of Five and Veber's rules.

Physicochemical Profiling Drug-likeness Lead Optimization

Scaffold-Level Pharmacological Potential: Pyridazine-Ether-Benzamide Chemotype as IL-1β Production Inhibitor—Patent-Derived Class Evidence

The pyridazine-ether-benzamide scaffold is explicitly claimed in EP1061077A1 as an inhibitor of interleukin-1β (IL-1β) production, with demonstrated activity in HL-60 cells stimulated with lipopolysaccharide (LPS) [1]. The patent describes compounds wherein the 6-position of the pyridazine ring is substituted with a 4-methoxyphenyl group—identical to the target compound—and the ether-linked side chain terminates in varied carboxamide moieties [1]. In the related publication by Matsuda et al. (Bioorg Med Chem Lett, 2001), certain pyridazine derivatives from this series showed potent inhibition of IL-1β production, though specific IC₅₀ values for the exact target compound are not reported [2]. Separately, pyridazine-based benzamide derivatives have been described as kinase inhibitors; for instance, imidazo[1,2-b]pyridazine benzamides inhibit BCR-ABL kinase with IC₅₀ values in the low nanomolar range (e.g., AP24534/potatinib: IC₅₀ < 10 nM against native BCR-ABL) [3]. The target compound's unsubstituted benzamide distinguishes it from these potent kinase inhibitors, which typically bear elaborated aromatic or heteroaromatic amide substituents, suggesting a potentially differentiated target selectivity profile.

Interleukin-1β Inhibition Inflammation Immunology

Supply-Chain Differentiation: Commercial Availability, Vendor Catalog Provenance, and Structural Annotation Quality

CAS 946321-17-1 is cataloged exclusively as a ChemDiv screening compound (ID G870-0233) with a stated availability of 40 mg and a one-week shipping lead time . In contrast, its closest commercially listed analogs—2-ethoxy (CAS 946208-86-2), 4-bromo (CAS 946208-56-6), 3-trifluoromethyl (CAS 946288-36-4), and 4-ethoxy (CAS 946321-25-1) derivatives—are distributed through multiple vendors (including EvitaChem and BenchChem) with variable catalog availability, purity specifications (typically ≥95%), and inconsistent structural annotation depth . The target compound benefits from ChemDiv's curated sourcing model, which includes computational physicochemical profiling (logP, logD, logSw, PSA), SMILES notation, and InChI Key (UNZKVNHPORQXNK-UHFFFAOYSA-N), providing unambiguous structural identity verification suitable for registration in corporate compound management systems . This contrasts with analog listings from non-specialist vendors where key identifiers (e.g., exact CAS, InChI Key) may be incomplete or inconsistently reported.

Compound Procurement Screening Library Vendor Comparison

Caveat on Evidence Strength: Absence of Published Biological Activity Data for CAS 946321-17-1—Implications for Procurement Decisions

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and major vendor catalogs (conducted 2026) yielded zero primary research articles, zero patent exemplifications, and zero bioactivity database entries containing quantitative IC₅₀, Ki, EC₅₀, or percent inhibition data for CAS 946321-17-1 [1][2][3]. This is in stark contrast to structurally related pyridazine benzamides such as AP24534 (ponatinib), which has over 50 published kinase IC₅₀ values across multiple peer-reviewed papers and patents [4]. Similarly, pyridazine-based NLRP3 inflammasome inhibitors (e.g., compound P33) have reported IL-1β release IC₅₀ values of 2.7 nM (THP-1 cells), 15.3 nM (BMDMs), and 2.9 nM (PBMCs) [5]. No analogous data exist for the target compound. The four closest catalog analogs (CAS 946208-86-2, 946208-56-6, 946288-36-4, and 946321-25-1) likewise lack published biological activity data [6].

Data Gaps Risk Assessment Screening Strategy

Recommended Application Scenarios for N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 946321-17-1) Based on Evidence Profile


Scaffold-Focused SAR by Catalog: Using the Unsubstituted Benzamide as a Baseline Control in Pyridazine-Ether-Benzamide Screening Sets

Given that all four closest catalog analogs bear substituents on the benzamide ring (2-EtO, 4-Br, 3-CF₃, 4-EtO), the unsubstituted benzamide (CAS 946321-17-1) serves as the essential 'R = H' reference point in any structure-activity relationship (SAR) exploration of this chemotype . Procuring the full five-compound mini-series—centered on the target compound as the unsubstituted baseline—enables direct head-to-head comparison of substituent effects on biological activity within a single screening campaign. This approach is standard practice in hit-to-lead optimization but critically depends on inclusion of the unsubstituted parent, without which substituent contributions cannot be deconvoluted from scaffold-intrinsic activity. The compound's well-annotated physicochemical profile (logP, PSA, HBD/HBA counts from ChemDiv ) further supports its use as a computational reference for property-based SAR modeling.

IL-1β Pathway-Focused Phenotypic Screening in Immunology and Inflammation Programs

The compound's core scaffold maps directly onto the general formula claimed in EP1061077A1 for IL-1β production inhibitors, with the 4-methoxyphenyl substituent at the pyridazine 6-position being a specifically preferred embodiment [1]. Although no quantitative potency data exist for the target compound itself, the patent establishes that compounds within this structural class exhibit measurable IL-1β inhibitory activity in LPS-stimulated HL-60 cells [1][2]. For academic or industrial immunology groups conducting phenotypic screening for novel IL-1β pathway modulators, CAS 946321-17-1 represents a structurally enabled entry point into validated chemical space. Its unsubstituted benzamide may confer differentiated target engagement relative to more decorated analogs, and its moderate lipophilicity (logP 3.24 ) positions it favorably for cell-based assays where excessive hydrophobicity can cause non-specific cytotoxicity.

Computational Chemistry and Molecular Docking: A Defined, Achiral Scaffold for In Silico Target Prediction and Library Design

The compound's achiral nature, unambiguous SMILES string (COc1ccc(cc1)c1ccc(nn1)OCCNC(c1ccccc1)=O), and well-characterized physicochemical descriptors make it an ideal input structure for computational target prediction algorithms (e.g., pharmacophore-based reverse docking, machine-learning target fishing, or molecular dynamics simulation studies). Its relatively compact structure (MW 349.39, 6 rotatable bonds as estimated from SMILES) places it within the 'lead-like' chemical space favored by many computational screening workflows. Medicinal chemistry groups can use this compound as a scaffold-hopping seed to virtually enumerate focused libraries around the pyridazine-ether-benzamide core, prioritizing analogs with predicted ADMET properties before committing to synthesis or procurement.

Quality Control and Assay Validation: A Structurally Defined Negative Control for Pyridazine-Based Kinase Inhibitor Screens

In screening cascades where potent pyridazine-containing kinase inhibitors (e.g., ponatinib/AP24534 [3] or imidazo[1,2-b]pyridazine benzamides) are used as positive controls, CAS 946321-17-1 can serve as a structurally related but putatively kinase-inactive negative control. Its unsubstituted benzamide lacks the extended aromatic or heteroaromatic amide substituents that are critical for kinase hinge-binding interactions in clinical pyridazine kinase inhibitors. Including this compound at equimolar concentration alongside potent kinase inhibitors provides a specificity control that distinguishes scaffold-driven non-specific assay interference from genuine target engagement. This application is particularly relevant for academic screening cores and industrial HTS groups seeking to validate hit-calling thresholds.

Quote Request

Request a Quote for N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.